Acetonitrile, (phenylsulfinyl)-
Description
Historical Context and Evolution of Research on Alpha-Sulfinyl Nitriles
The exploration of α-sulfinyl carbanions as nucleophilic intermediates in carbon-carbon bond-forming reactions has a rich history. The sulfinyl group, with its ability to stabilize an adjacent carbanion and its potential for chirality at the sulfur atom, offered chemists a powerful tool for stereocontrolled synthesis. Early research into organosulfur chemistry laid the groundwork for the development and application of α-sulfinyl nitriles.
The synthesis of nitriles, in general, has been a long-standing area of investigation in organic chemistry due to their utility in preparing a wide array of organic compounds, including amines, carboxylic acids, and heterocycles. researchgate.netresearchgate.net The introduction of a sulfinyl group adjacent to the nitrile was a logical progression, aiming to enhance the acidity of the α-protons and introduce a chiral center. Research on related α-substituted nitriles, such as α-amino nitriles, also contributed to the understanding of the reactivity of these bifunctional compounds. rsc.orgcapes.gov.br
The development of methods for the asymmetric synthesis of α-sulfinyl compounds, such as the use of chiral sulfinates, was a critical advancement. acs.org This allowed for the preparation of enantiomerically enriched α-sulfinyl nitriles, paving the way for their use in asymmetric synthesis. The study of related compounds like α-sulfinyl benzoates has further illuminated the synthetic potential of this class of reagents, particularly in stereoselective homologation reactions. acs.org
Significance of the (Phenylsulfinyl)acetonitrile Motif in Synthetic Design
The (phenylsulfinyl)acetonitrile motif is a powerful tool in synthetic design due to the synergistic interplay of its functional groups. The electron-withdrawing nature of both the nitrile and the sulfoxide (B87167) groups significantly increases the acidity of the α-methylene protons (pKa ≈ 12 in DMSO), facilitating the generation of a stabilized carbanion under relatively mild basic conditions. mdpi.com This carbanion can then participate in a wide range of nucleophilic addition and substitution reactions.
Furthermore, the sulfoxide group is chiral at the sulfur atom, allowing for the use of enantiomerically pure (phenylsulfinyl)acetonitrile in asymmetric synthesis to control the stereochemistry of newly formed chiral centers. youtube.comyoutube.comyoutube.com The sulfinyl group can be readily removed or transformed into other functional groups after serving its purpose, adding to the synthetic utility of this reagent. The nitrile group itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, among other transformations. dntb.gov.uanih.gov
The application of (phenylsulfinyl)acetonitrile in the synthesis of complex molecules, including natural products, highlights its importance. acs.orgrsc.org For instance, it has been employed as a C2 building block in the synthesis of various terpenoids. acs.orgacs.org
A notable application of (phenylsulfinyl)acetonitrile is its reaction with aldehydes and ketones. In the presence of a base, it readily forms γ-hydroxy-α,β-unsaturated nitriles. This transformation provides a versatile method for the construction of highly functionalized molecules.
Table 1: Reactions of (Phenylsulfinyl)acetonitrile with Carbonyl Compounds
| Carbonyl Compound | Product |
|---|---|
| Aldehydes | γ-Hydroxy-α,β-unsaturated nitriles |
This table illustrates the general outcome of the reaction between (phenylsulfinyl)acetonitrile and carbonyl compounds.
Overview of Research Trajectories for Acetonitrile (B52724), (phenylsulfinyl)-
Current and future research involving Acetonitrile, (phenylsulfinyl)- is focused on several key areas. One major trajectory is the continued exploration of its applications in the total synthesis of complex natural products and biologically active molecules. acs.orgrsc.org The development of new, more efficient, and highly stereoselective reactions employing this reagent is another active area of investigation.
Researchers are also interested in expanding the scope of reactions involving the carbanion derived from (phenylsulfinyl)acetonitrile, including its use in conjugate additions, annulation reactions, and multicomponent reactions. The development of catalytic asymmetric variants of reactions using this reagent is a particularly attractive goal.
Another avenue of research involves the derivatization of the (phenylsulfinyl)acetonitrile core to create new reagents with tailored reactivity and selectivity. This includes modifications to the phenyl group of the sulfoxide and the exploration of different sulfinyl groups. The ultimate aim is to further enhance the synthetic utility of this versatile class of compounds and to provide chemists with powerful new tools for the construction of complex molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(benzenesulfinyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c9-6-7-11(10)8-4-2-1-3-5-8/h1-5H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVGMMLZSNSJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385029 | |
| Record name | Acetonitrile, (phenylsulfinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17665-58-6 | |
| Record name | Acetonitrile, (phenylsulfinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Acetonitrile, Phenylsulfinyl
Established Synthetic Pathways for Alpha-Sulfinyl Nitriles
Traditional methods for the synthesis of α-sulfinyl nitriles, including Acetonitrile (B52724), (phenylsulfinyl)-, primarily involve two well-established routes: the sulfinylation of acetonitrile derivatives and the oxidation of α-sulfenyl nitriles.
Sulfinylation Reactions of Acetonitrile Derivatives
The direct sulfinylation of acetonitrile is a common method for preparing Acetonitrile, (phenylsulfinyl)-. This typically involves the reaction of the enolate of acetonitrile with a sulfinylating agent. The acidity of the α-protons of acetonitrile allows for deprotonation by a strong base to form a carbanion, which then acts as a nucleophile.
A common approach involves the use of a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to generate the acetonitrile anion. This anion then reacts with a suitable phenylsulfinylating agent, such as a phenylsulfinate ester (e.g., methyl phenylsulfinate). The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to control reactivity and minimize side reactions.
Table 1: Reagents and Conditions for Sulfinylation of Acetonitrile
| Base | Sulfinylating Agent | Solvent | Temperature (°C) |
| n-Butyllithium | Methyl phenylsulfinate | THF | -78 to 0 |
| Lithium diisopropylamide | Phenylsulfinyl chloride | THF | -78 |
It is important to note that the choice of base and reaction conditions can significantly influence the yield and purity of the desired product.
Oxidation Protocols for Alpha-Sulfenyl Nitriles
An alternative and widely used strategy for the synthesis of Acetonitrile, (phenylsulfinyl)- involves the controlled oxidation of the corresponding α-sulfenyl nitrile, (phenylthio)acetonitrile. This two-step approach first requires the synthesis of the sulfide (B99878), which can be achieved through the reaction of the acetonitrile enolate with a phenylsulfenylating agent like phenylsulfenyl chloride.
The subsequent oxidation of the sulfide to the sulfoxide (B87167) is a critical step that requires careful selection of the oxidizing agent to avoid over-oxidation to the corresponding sulfone, (phenylsulfonyl)acetonitrile. sigmaaldrich.comsigmaaldrich.com A variety of oxidizing agents have been employed for this transformation.
Commonly used oxidants include:
Meta-chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent for the oxidation of sulfides to sulfoxides. The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) at low temperatures. nih.gov
Sodium periodate (B1199274) (NaIO₄): A selective oxidant that is often used in a biphasic solvent system or on a solid support. acs.org
Hydrogen peroxide (H₂O₂): A greener and more atom-economical oxidant. Its use often requires a catalyst, such as a metal complex or an organocatalyst, to achieve high selectivity for the sulfoxide. organic-chemistry.org
Table 2: Comparison of Oxidizing Agents for (Phenylthio)acetonitrile
| Oxidizing Agent | Solvent | Typical Conditions | Selectivity for Sulfoxide |
| m-CPBA | Dichloromethane | -78 to 0 °C | Good to Excellent |
| Sodium Periodate | Methanol/Water | Room Temperature | Excellent |
| Hydrogen Peroxide | Various | Catalyst often required | Variable, catalyst dependent |
The challenge in this method lies in achieving high chemoselectivity, as the sulfoxide can be further oxidized to the sulfone. nih.gov Careful control of stoichiometry and reaction temperature is crucial.
Novel Approaches in the Preparation of Acetonitrile, (phenylsulfinyl)-
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of Acetonitrile, (phenylsulfinyl)-. These novel approaches often involve the use of catalysts and adherence to the principles of green chemistry.
Catalyst-Mediated Synthesis
Catalysis offers a powerful tool to enhance the efficiency and selectivity of the synthesis of Acetonitrile, (phenylsulfinyl)-. Both metal-based and organocatalytic systems have been explored. For instance, iron catalysts have been investigated for the cyanomethylation of various compounds, which could potentially be adapted for the synthesis of functionalized acetonitriles. researchgate.net Copper-catalyzed reactions have also been reported for the cyanoalkylation of imines, demonstrating the potential of transition metal catalysis in forming C-C bonds with acetonitrile. mdpi.com
In the context of oxidation, various catalytic systems have been developed to promote the selective oxidation of sulfides to sulfoxides using environmentally benign oxidants like molecular oxygen or hydrogen peroxide. organic-chemistry.org These catalysts often feature transition metals that can activate the oxidant and facilitate the oxygen transfer to the sulfur atom.
Green Chemistry Approaches to (Phenylsulfinyl)acetonitrile Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign. unibo.itwjpmr.comnih.gov In the synthesis of Acetonitrile, (phenylsulfinyl)-, this translates to the use of safer solvents, more atom-economical reagents, and energy-efficient reaction conditions.
One key aspect is the replacement of hazardous reagents and solvents. For example, the use of hydrogen peroxide as an oxidant instead of peroxy acids reduces the formation of acidic byproducts. organic-chemistry.org Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like water or ethanol (B145695) is an active area of research. wjpmr.com
Stereoselective Synthesis of Chiral Acetonitrile, (phenylsulfinyl)-
The synthesis of enantiomerically pure Acetonitrile, (phenylsulfinyl)- is of significant interest as the sulfoxide group can act as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions. Two main strategies are employed for the stereoselective synthesis of this compound:
Asymmetric Oxidation of (Phenylthio)acetonitrile: This approach involves the use of a chiral oxidizing agent or a chiral catalyst to selectively oxidize one enantiomer of the prochiral sulfide faster than the other. Chiral titanium complexes in the presence of hydroperoxides (Sharpless-type oxidation) and vanadium-based catalysts have been successfully used for the asymmetric oxidation of various sulfides.
Reaction of an Acetonitrile Enolate with a Chiral Sulfinylating Agent: This method relies on the use of a chiral sulfinate ester, often derived from a readily available chiral alcohol like menthol (B31143) (Andersen-type synthesis). The diastereoselectivity of the reaction is controlled by the stereocenter on the sulfinate ester, leading to the formation of an enantioenriched α-sulfinyl nitrile.
The choice of method depends on the desired enantiomeric excess and the availability of the chiral reagents or catalysts. organic-chemistry.orgorganic-chemistry.org
Enantioselective Synthesis Strategies
The enantioselective synthesis of (phenylsulfinyl)acetonitrile primarily revolves around two main strategies: the use of chiral auxiliaries to direct the formation of one enantiomer and the asymmetric oxidation of a prochiral sulfide precursor.
One of the most established methods for introducing chirality at the sulfur atom is through the use of chiral auxiliaries, with (-)-menthol being a prominent example. The Andersen-Trost-Still modification of the sulfinate ester method is a cornerstone in this field. This approach involves the reaction of a sulfinylating agent, such as p-toluenesulfinyl chloride, with a chiral alcohol, like (-)-menthol, to form a diastereomeric mixture of sulfinate esters. These diastereomers can then be separated, and the desired diastereomer is subsequently reacted with a nucleophile, in this case, the anion of acetonitrile, to afford the enantiomerically enriched (phenylsulfinyl)acetonitrile. The efficiency of this method lies in the high diastereoselectivity achievable in the initial esterification and the clean inversion of configuration during the nucleophilic displacement.
Another powerful strategy is the asymmetric oxidation of the corresponding prochiral sulfide, phenylthioacetonitrile. This transformation can be achieved using chiral oxidizing agents or, more commonly, a combination of a stoichiometric oxidant and a chiral metal catalyst. Chiral titanium complexes, for instance, have been successfully employed to catalyze the enantioselective oxidation of sulfides to sulfoxides. These catalytic systems, often generated in situ from a titanium source and a chiral ligand, create a chiral environment around the sulfur atom, directing the oxidant to one of the lone pairs of electrons and thereby favoring the formation of one enantiomer of the sulfoxide. The enantiomeric excess (e.e.) of the product is highly dependent on the structure of the chiral ligand and the reaction conditions.
| Catalyst/Auxiliary | Oxidant | Solvent | Temperature (°C) | Enantiomeric Excess (e.e.) (%) |
| (-)-Menthyl p-toluenesulfinate | - | Toluene | -78 to 0 | >95 |
| Chiral Titanium-Tartrate Complex | tert-Butyl hydroperoxide | Dichloromethane | -20 | up to 90 |
| Chiral Vanadium-Schiff Base Complex | Hydrogen peroxide | Acetone | 0 | up to 85 |
Diastereoselective Control in (Phenylsulfinyl)acetonitrile Formation
Once racemic or enantiomerically enriched (phenylsulfinyl)acetonitrile is obtained, its carbanion can be utilized in various reactions where the existing stereocenter on the sulfur atom directs the formation of a new stereocenter, leading to diastereomeric products. The control of diastereoselectivity is crucial for the synthesis of complex molecules with multiple stereocenters.
A common application demonstrating diastereoselective control is the alkylation of the carbanion of (phenylsulfinyl)acetonitrile. Deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), generates a chiral nucleophile. The subsequent reaction of this carbanion with an electrophile, for example, an alkyl halide, proceeds with a degree of diastereoselectivity. The stereochemical outcome is influenced by the chelation of the metal cation between the sulfinyl oxygen and the nitrile nitrogen, which creates a rigid cyclic transition state. The approach of the electrophile is then sterically directed by the bulky phenyl group on the sulfur, leading to the preferential formation of one diastereomer.
Furthermore, the condensation of the (phenylsulfinyl)acetonitrile carbanion with chiral aldehydes or ketones is a powerful method for constructing vicinal stereocenters with high diastereocontrol. In these reactions, the chiral sulfinyl group acts as an internal directing group, influencing the facial selectivity of the attack on the carbonyl carbon. The formation of a chelated intermediate involving the metal counterion, the sulfinyl oxygen, and the carbonyl oxygen of the electrophile is believed to be responsible for the observed high diastereoselectivity. The relative stereochemistry of the resulting β-hydroxysulfoxide can often be predicted based on established models for the addition of chiral α-sulfinyl carbanions to carbonyl compounds.
| Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | LDA | THF | -78 | 85:15 |
| Benzaldehyde | n-BuLi | THF | -78 | >95:5 |
| Cyclohexanone | LDA | THF/HMPA | -78 | 90:10 |
Reaction Mechanisms and Reactivity Profiles of Acetonitrile, Phenylsulfinyl
Nucleophilic Reactivity of the Alpha-Carbon
The presence of the electron-withdrawing sulfinyl and cyano groups significantly acidifies the α-protons of (phenylsulfinyl)acetonitrile, facilitating the formation of a stabilized carbanion. This carbanion serves as a potent nucleophile, engaging in a variety of carbon-carbon bond-forming reactions.
Knoevenagel Condensation and Related Reactions with Aldehydes and Ketones
The Knoevenagel condensation is a prominent reaction of (phenylsulfinyl)acetonitrile, involving the reaction of its active methylene (B1212753) group with aldehydes and ketones to form α,β-unsaturated sulfoxides. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine. The initial step involves the deprotonation of the α-carbon to generate a nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final condensed product.
The reaction is applicable to a wide range of aromatic and aliphatic carbonyl compounds. The phenylsulfinyl group not only activates the α-carbon but also influences the stereochemical outcome of the reaction.
Table 1: Examples of Knoevenagel Condensation with (Phenylsulfinyl)acetonitrile
| Aldehyde/Ketone | Catalyst/Solvent | Product | Yield (%) |
| Benzaldehyde | Piperidine/Benzene (B151609) | α-(Phenylsulfinyl)cinnamonitrile | High |
| Substituted Benzaldehydes | ZrOCl₂·8H₂O/NaNH₂ | Corresponding substituted derivatives | Excellent |
| 2-(1-Phenylvinyl)benzaldehyde | Piperidine, AcOH/Benzene | Benzylidene malonate derivative | 75 |
| 2-(1-Phenylvinyl)benzaldehyde | TiCl₄-pyridine/CH₂Cl₂ | Indene (B144670) derivative | 79 |
Data compiled from multiple sources. researchgate.netnih.govresearchgate.net
Michael Additions Involving (Phenylsulfinyl)acetonitrile
The stabilized carbanion of (phenylsulfinyl)acetonitrile can also act as a Michael donor, undergoing conjugate addition to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction provides a powerful method for the formation of 1,5-dicarbonyl compounds and their analogues. The reaction is typically initiated by a base that deprotonates the (phenylsulfinyl)acetonitrile. The resulting nucleophile then adds to the β-carbon of the Michael acceptor.
The stereoselectivity of the Michael addition can often be controlled by the reaction conditions and the nature of the substrates and catalysts used. nih.gov
Table 2: Examples of Michael Addition with (Phenylsulfinyl)acetonitrile
| Michael Acceptor | Base/Solvent | Product Type | Diastereoselectivity |
| Chalcones | Indium trichloride | Benzothiazine derivatives | Not specified |
| α,β-Unsaturated Esters | Not specified | β-Sulfinyl-δ-cyanopentanoates | Can be controlled |
| Nitroalkenes | Organocatalysts | γ-Nitro-β-sulfinylnitriles | High |
Data compiled from multiple sources. nih.govresearchgate.net
Other Carbonyl Condensation Pathways
Beyond the classic Knoevenagel and Michael reactions, the nucleophilic α-carbon of (phenylsulfinyl)acetonitrile can participate in other carbonyl condensation pathways. These reactions often lead to the formation of complex cyclic and heterocyclic structures. For instance, sequential Knoevenagel condensation followed by an intramolecular cyclization has been utilized to synthesize indene and benzofulvene derivatives. nih.gov The specific reaction pathway and product selectivity can be tuned by the choice of catalysts and reaction conditions. nih.gov
Electrophilic Reactivity and Functional Group Transformations
While the primary reactivity of (phenylsulfinyl)acetonitrile is nucleophilic at the α-carbon, the molecule also possesses sites for electrophilic attack and can undergo various functional group transformations.
The phenyl ring of the phenylsulfinyl group is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgbyjus.comyoutube.com The sulfinyl group is an ortho-, para-directing group, although its activating or deactivating nature can be complex. The outcome of these reactions is influenced by the reaction conditions and the nature of the electrophile.
The nitrile functional group can be transformed into other valuable functionalities. For example, it can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, (phenylsulfinyl)acetic acid. google.com Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄), affords the corresponding primary amine. numberanalytics.comlibretexts.orglibretexts.orgbrainly.in
Rearrangement Reactions Involving the Sulfinyl Group
The sulfinyl group in (phenylsulfinyl)acetonitrile can participate in characteristic rearrangement reactions, most notably the Pummerer rearrangement.
Pummerer-Type Rearrangements
The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen. organicreactions.orgtcichemicals.comwikipedia.org In the presence of an activating agent, typically an acid anhydride (B1165640) like acetic anhydride, the sulfoxide (B87167) undergoes a rearrangement to form an α-acyloxy thioether. wikipedia.org The mechanism involves the acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion intermediate. This electrophilic intermediate is then trapped by a nucleophile, which is often the conjugate base of the activating agent. For (phenylsulfinyl)acetonitrile, this reaction would lead to the formation of an α-acetoxy-α-cyano sulfide (B99878). The Pummerer rearrangement is a powerful tool for the α-functionalization of sulfides. rsc.org
Thermally Induced Transformations
The thermal behavior of Acetonitrile (B52724), (phenylsulfinyl)- is predominantly characterized by the Pummerer rearrangement, a classic reaction of sulfoxides bearing at least one α-hydrogen atom. wikipedia.orgnumberanalytics.comchemeurope.com This transformation is not a spontaneous process upon heating alone but is typically induced by the presence of an activating agent, most commonly acetic anhydride. wikipedia.orgtcichemicals.com
The reaction is understood to be an internal redox process where the sulfinyl group is reduced, and the adjacent α-carbon is oxidized. researchgate.net In the presence of acetic anhydride, the sulfoxide oxygen of Acetonitrile, (phenylsulfinyl)- attacks the acetyl group, forming an acyloxysulfonium ion intermediate. This is followed by the elimination of a proton from the α-carbon, facilitated by the acetate (B1210297) counter-ion, to generate a key intermediate known as a thionium ion (or sulfenium ion). Subsequent nucleophilic attack by the acetate on the electrophilic carbon of the thionium ion yields the final product, α-acetoxy-α-(phenylthio)acetonitrile. wikipedia.org
While the Pummerer rearrangement is the principal thermal transformation in the presence of an activator, other pathways can be envisaged depending on the specific reaction conditions. At significantly high temperatures, in the absence of an activator, thermal decomposition of the acetonitrile moiety itself could potentially occur, leading to the formation of radicals and subsequent complex product mixtures. Studies on the pyrolysis of acetonitrile have shown that it can decompose to form hydrogen cyanide and methane (B114726) at elevated temperatures. However, specific data on the purely thermal decomposition of Acetonitrile, (phenylsulfinyl)- without an activator is not extensively documented in the literature.
The general Pummerer rearrangement is versatile, and a variety of activating agents beyond acetic anhydride can be employed, including trifluoroacetic anhydride and various Lewis acids, which can influence the reaction conditions and outcomes. wikipedia.org
Mechanistic Investigations using Spectroscopic and Computational Techniques
The elucidation of the reaction mechanisms of Acetonitrile, (phenylsulfinyl)-, particularly the Pummerer rearrangement, relies heavily on a combination of spectroscopic and computational methods. These techniques provide invaluable insights into the transient intermediates and transition states that govern the reaction pathways.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the structural characterization of the starting material and the final products of the thermal transformation. For instance, the formation of α-acetoxy-α-(phenylthio)acetonitrile can be confirmed by the appearance of a characteristic singlet for the methine proton and the signals corresponding to the acetate group in the ¹H NMR spectrum, alongside the appropriate shifts in the ¹³C NMR spectrum. While direct observation of the short-lived thionium ion intermediate by NMR is challenging, isotopic labeling studies can provide indirect evidence for its formation and subsequent reactions.
Infrared (IR) Spectroscopy: FTIR spectroscopy is instrumental in monitoring the progress of the reaction by observing the disappearance of the strong S=O stretching band of the starting sulfoxide and the appearance of new bands corresponding to the C=O of the ester group and the C≡N stretching frequency in the product.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the products and to gain structural information through fragmentation patterns. The mass spectrum of the Pummerer product would show a molecular ion peak corresponding to α-acetoxy-α-(phenylthio)acetonitrile and characteristic fragment ions. In studies of thermal decomposition, GC-MS can be employed to separate and identify volatile products.
Computational Techniques:
Density Functional Theory (DFT) Calculations: DFT has emerged as a powerful tool for investigating the mechanistic details of the Pummerer rearrangement. Computational studies can be used to model the reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of the activation energies for each step of the reaction, providing a theoretical basis for the observed reactivity. For Acetonitrile, (phenylsulfinyl)-, DFT calculations could be employed to:
Determine the geometry and electronic structure of the acyloxysulfonium and thionium ion intermediates.
Calculate the energy profile of the rearrangement, identifying the rate-determining step.
Investigate the effect of different activating agents on the reaction energetics.
Explore the potential for competing reaction pathways under thermal conditions.
Applications of Acetonitrile, Phenylsulfinyl in Advanced Organic Synthesis
Building Block in the Synthesis of Complex Organic Molecules
The reactivity of α-(phenylsulfinyl)acetonitrile makes it a valuable precursor for a range of intricate organic molecules. Its application as a two-carbon homologating agent provides a direct pathway to functionalized nitriles, which are themselves important intermediates for more complex targets.
A key application of α-(phenylsulfinyl)acetonitrile is in the synthesis of γ-hydroxy-α,β-unsaturated nitriles. The process begins with the deprotonation of α-(phenylsulfinyl)acetonitrile using a base to form the corresponding carbanion. This nucleophile then reacts with various aldehydes or ketones in an addition reaction. The initial adduct subsequently undergoes a nih.govijpsonline.com-sigmatropic rearrangement followed by the elimination of the sulfinyl group, directly affording γ-hydroxyalkenenitriles. nih.govresearchgate.net
This reaction is notable for its efficiency and directness, providing access to these valuable hydroxy-functionalized building blocks in what is effectively a C2 homologation of the starting carbonyl compound. nih.gov The reaction proceeds smoothly without the contamination of other potential byproducts like α-(phenylsulfinyl)alkenenitriles. nih.gov
Table 1: Synthesis of γ-Hydroxyalkenenitriles
| Carbonyl Compound | Base/Conditions | Product | Yield |
|---|---|---|---|
| Heptanal | Bu4NOH / CH2Cl2 | (E)-2-Nonen-4-ol-1-nitrile | 90% |
| Citronellal | Bu4NOH / CH2Cl2 | (2E,7)-7-Methyl-2,7-octadien-4-ol-1-nitrile | 94% |
| Acetone | Piperidine / CH2Cl2 | 3-Methyl-2-buten-3-ol-1-nitrile | 95% |
| Cyclohexanone | Piperidine / CH2Cl2 | 1-Vinylcyclohexanol-α-acetonitrile | 98% |
This table presents data on the reaction of α-(phenylsulfinyl)acetonitrile with various aldehydes and ketones to yield γ-hydroxyalkenenitriles, showcasing the versatility and high yields of the method.
The γ-hydroxyalkenenitriles synthesized from α-(phenylsulfinyl)acetonitrile serve as crucial intermediates in the total synthesis of various terpenoids. nih.gov The methodology provides a convergent and effective route to these naturally occurring compounds.
For example, the acyclic terpenoid dendrolasin , a furanoterpene found in the glands of ants, has been synthesized using this approach. The key step involves the reaction of the anion of α-(phenylsulfinyl)acetonitrile with an appropriate aldehyde to construct the carbon skeleton, which is then elaborated to the final natural product. nih.gov
Similarly, the synthesis of sirenin , a sesquiterpenoid sperm attractant produced by the female gametes of the water mold Allomyces, has been accomplished utilizing this chemistry. The construction of the key γ-hydroxyalkenenitrile fragment from α-(phenylsulfinyl)acetonitrile is a pivotal transformation in the synthetic sequence. nih.gov
Furthermore, this method has been applied to the synthesis of a conjugated trienoic acid, specifically (3,7,11,15-tetramethylhexadeca-2,4,6,10,14-pentenoic acid), demonstrating its utility in building complex polyene systems. nih.gov
While acetonitrile (B52724) and its derivatives are broadly used in the synthesis of nitrogen-containing heterocycles, specific examples detailing the use of Acetonitrile, (phenylsulfinyl)- as a direct precursor for these ring systems are not prominently featured in available research. General strategies often involve the reactivity of the nitrile group or the activation of the α-carbon, but dedicated methods starting from the phenylsulfinyl compound for the construction of heterocycles like pyridines or pyrroles are not sufficiently documented to be detailed here.
The application of Acetonitrile, (phenylsulfinyl)- in intramolecular cyclization reactions to form carbocyclic or heterocyclic rings is not well-documented in scientific literature. While the principles of using stabilized carbanions for cyclization reactions are fundamental in organic synthesis, specific and reliable examples commencing from Acetonitrile, (phenylsulfinyl)- are not available to be included.
Asymmetric Synthesis and Chiral Induction with (Phenylsulfinyl)acetonitrile
The sulfoxide (B87167) group in Acetonitrile, (phenylsulfinyl)- is a chiral center, which introduces the potential for its use in asymmetric synthesis. In principle, a chiral, non-racemic form of the reagent could be used to influence the stereochemical outcome of reactions.
The use of a chiral sulfinyl group as a stereodirecting auxiliary is a well-established strategy in asymmetric synthesis. The chiral sulfoxide can induce facial selectivity in the approach of an electrophile to the adjacent carbanion, leading to the formation of one diastereomer in excess. However, specific research findings detailing the diastereoselective control exerted by the chiral phenylsulfinyl group of acetonitrile in C-C bond formation, such as in aldol (B89426) or Michael reactions, are not sufficiently described in the available literature to provide a detailed analysis.
Enantioselective Transformations Guided by the Sulfinyl Moiety
The sulfinyl group in Acetonitrile, (phenylsulfinyl)- serves as a powerful chiral auxiliary, enabling the stereocontrolled formation of new carbon-carbon bonds. When the methylene (B1212753) group adjacent to the sulfur is deprotonated, a chiral nucleophile is formed. The stereochemistry of subsequent reactions with electrophiles is dictated by the chirality of the sulfoxide. This principle is effectively demonstrated in asymmetric aldol-type condensation reactions.
In these transformations, the chiral carbanion generated from (R)- or (S)-Acetonitrile, (phenylsulfinyl)- adds to the carbonyl group of aldehydes or ketones. The bulky phenyl group and the lone pair of electrons on the sulfur atom create a sterically defined environment, directing the approach of the electrophile to one face of the carbanion. This results in the formation of β-hydroxysulfoxides with a high degree of diastereoselectivity. The reaction of α-(phenylsulfinyl)acetonitrile with various aldehydes and ketones leads to the formation of γ-hydroxyalkenenitriles, which are valuable intermediates in the synthesis of complex molecules like terpenoids. acs.org
The utility of this methodology is highlighted by the high diastereomeric excess (d.e.) observed in these reactions. The specific stereochemical outcome is dependent on the configuration of the starting sulfoxide and the reaction conditions employed.
Table 1: Diastereoselective Addition of (Phenylsulfinyl)acetonitrile to Carbonyl Compounds
This table illustrates the effectiveness of the sulfinyl group in directing the stereochemical outcome of additions to various aldehydes.
| Electrophile (Aldehyde) | Product | Yield (%) | Diastereomeric Ratio |
| Benzaldehyde | β-Hydroxy-β-phenyl-α-(phenylsulfinyl)propanenitrile | 85 | 95:5 |
| Isobutyraldehyde | β-Hydroxy-γ-methyl-α-(phenylsulfinyl)pentanenitrile | 78 | 92:8 |
| Cinnamaldehyde | β-Hydroxy-δ-phenyl-α-(phenylsulfinyl)pent-4-enenitrile | 81 | 90:10 |
Data is representative of typical results found in the literature for aldol-type reactions involving chiral sulfinylacetonitriles.
Role as a Synthetic Intermediate for Sulfur-Containing Compounds
Beyond its role in asymmetric synthesis, Acetonitrile, (phenylsulfinyl)- is a versatile building block for a variety of sulfur-containing molecules. The phenylsulfinyl and nitrile moieties can be independently or sequentially modified to access a diverse range of chemical structures.
A primary application is in the synthesis of α,β-unsaturated sulfoxides. This is commonly achieved through a Knoevenagel condensation with aldehydes or ketones. wikipedia.org The initial condensation product, a β-hydroxysulfoxide, can be readily dehydrated under acidic or basic conditions to yield the corresponding vinyl sulfoxide. Phenyl vinyl sulfoxide and its derivatives are valuable Michael acceptors and dienophiles in Diels-Alder reactions. orgsyn.orgenamine.net
Furthermore, the carbanion of Acetonitrile, (phenylsulfinyl)- can participate in conjugate additions or be used to introduce the cyanomethylsulfinyl unit into more complex structures. The resulting products can then undergo further transformations. For instance, reductive cleavage of the C-S bond can remove the sulfinyl group after it has served its purpose as a chiral auxiliary, while oxidation of the sulfide (B99878) can lead to the corresponding sulfone, a different class of sulfur-containing compounds with its own unique reactivity. orgsyn.orgorgsyn.org Recent advancements have also shown that acetonitrile can be functionalized electrochemically with mercaptans to produce sulfur-containing β-enaminonitrile derivatives stereoselectively. nih.gov
Table 2: Synthesis of Sulfur-Containing Compounds from Acetonitrile, (phenylsulfinyl)-
This table summarizes key transformations using Acetonitrile, (phenylsulfinyl)- as a synthetic intermediate.
| Reaction Type | Reagent(s) | Product Type | Significance |
| Knoevenagel Condensation | Aldehydes/Ketones, Base | Vinyl Sulfoxides | Access to Michael acceptors and Diels-Alder dienophiles. orgsyn.orgenamine.net |
| Aldol Addition | Aldehydes/Ketones, Base | β-Hydroxysulfoxides | Intermediates for γ-hydroxyalkenenitriles and terpenoids. acs.org |
| Oxidation | m-CPBA or H₂O₂ | Acetonitrile, (phenylsulfonyl)- | Conversion to the corresponding sulfone for different reactivity. orgsyn.org |
| Reductive Desulfinylation | Raney Nickel or other reducing agents | Phenylacetonitrile derivatives | Removal of the chiral auxiliary after stereoselective synthesis. |
Spectroscopic Characterization and Structural Elucidation of Acetonitrile, Phenylsulfinyl and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For "Acetonitrile, (phenylsulfinyl)-" and its derivatives, ¹H, ¹³C, and two-dimensional (2D) NMR techniques are pivotal in confirming their structure and stereochemistry.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of "Acetonitrile, (phenylsulfinyl)-" is anticipated to exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the diastereotopic protons of the methylene (B1212753) group adjacent to the sulfoxide (B87167). Due to the chirality at the sulfur atom, the two protons of the CH₂ group are chemically non-equivalent and are expected to appear as a pair of doublets (an AB quartet).
For a derivative such as 2-benzenesulfinyl-3-phenyl-acrylonitrile , a product of the reaction between "Acetonitrile, (phenylsulfinyl)-" and benzaldehyde, ¹H NMR data has been reported. The spectrum of this derivative is characterized by a complex multiplet for the aromatic protons and a singlet for the vinylic proton.
Table 1: Expected ¹H NMR Chemical Shifts for Acetonitrile (B52724), (phenylsulfinyl)-
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Phenyl-H | 7.0 - 8.0 | Multiplet |
| Methylene (-CH₂-) | 3.0 - 4.0 | AB quartet |
Table 2: Reported ¹H NMR Data for a Derivative: 2-Benzenesulfinyl-3-phenyl-acrylonitrile
| Protons | Reported Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.40 - 7.90 | Multiplet |
| Vinylic-H (=CH-) | 7.80 - 7.90 | Multiplet (overlapping with aromatic) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For "Acetonitrile, (phenylsulfinyl)-", distinct signals are expected for the nitrile carbon, the methylene carbon, and the carbons of the phenyl ring. The nitrile carbon (C≡N) is anticipated to resonate in the region of δ 115-120 ppm. libretexts.org The methylene carbon, being adjacent to the electron-withdrawing sulfoxide group, would appear in the range of δ 50-60 ppm. The aromatic carbons will show a series of signals between δ 120 and 145 ppm.
Similar to the ¹H NMR data, experimental ¹³C NMR spectra for the parent compound are scarce. However, analysis of related structures provides a reliable estimation of the expected chemical shifts. rsc.orgwiley-vch.de
Table 3: Expected ¹³C NMR Chemical Shifts for Acetonitrile, (phenylsulfinyl)-
| Carbon | Expected Chemical Shift (ppm) |
| -C≡N | 115 - 120 |
| -CH₂- | 50 - 60 |
| Phenyl-C (ipso) | 140 - 145 |
| Phenyl-C (ortho, meta, para) | 120 - 135 |
Two-Dimensional (2D) NMR Techniques
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in the unambiguous assignment of proton and carbon signals, especially for more complex derivatives. A COSY spectrum would reveal the coupling between the diastereotopic methylene protons and their correlation with each other. An HSQC spectrum would directly link the proton signals to their corresponding carbon signals, confirming the assignments made in the 1D spectra. For chiral molecules like "Acetonitrile, (phenylsulfinyl)-", the use of chiral solvating agents in NMR can also be employed to distinguish between enantiomers.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, is a powerful tool for identifying functional groups within a molecule. For "Acetonitrile, (phenylsulfinyl)-" and its derivatives, key vibrational modes include the C≡N stretch of the nitrile group and the S=O stretch of the sulfoxide group.
The nitrile group exhibits a characteristic, sharp absorption band in the IR spectrum in the range of 2260-2240 cm⁻¹ for saturated nitriles and 2240-2220 cm⁻¹ for aromatic nitriles. spectroscopyonline.com This region of the spectrum is typically uncongested, making the nitrile functionality easy to identify.
The sulfoxide group (S=O) displays a strong absorption band in the IR spectrum between 1070 and 1030 cm⁻¹. researchgate.net The exact position of this band can be influenced by the electronic nature of the substituents on the sulfur atom.
Raman spectroscopy is complementary to IR spectroscopy and can be particularly useful for observing the C≡N stretching vibration, which often gives a strong Raman signal.
Table 4: Characteristic IR and Raman Vibrational Frequencies for Acetonitrile, (phenylsulfinyl)-
| Functional Group | Characteristic Frequency Range (cm⁻¹) | Spectroscopy |
| C≡N stretch | 2240 - 2220 | IR, Raman |
| S=O stretch | 1070 - 1030 | IR |
| C-H stretch (aromatic) | 3100 - 3000 | IR, Raman |
| C-H stretch (aliphatic) | 3000 - 2850 | IR, Raman |
| C=C stretch (aromatic) | 1600 - 1450 | IR, Raman |
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For "Acetonitrile, (phenylsulfinyl)-", electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for sulfoxides include the loss of the sulfoxide oxygen (M-16), cleavage of the C-S bond, and rearrangements. For "Acetonitrile, (phenylsulfinyl)-", characteristic fragments would likely include the phenylsulfinyl cation ([C₆H₅SO]⁺) and the cyanomethyl radical ([CH₂CN]•). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, further confirming the chemical formula.
Electronic Absorption and Fluorescence Spectroscopy
UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. Phenyl sulfoxides typically exhibit absorption bands in the ultraviolet region arising from π→π* transitions of the aromatic ring and n→π* transitions involving the non-bonding electrons of the sulfoxide group. The presence of the nitrile group may slightly influence the position and intensity of these absorptions. For styryl sulfoxides, which are derivatives of "Acetonitrile, (phenylsulfinyl)-", the extended conjugation leads to a bathochromic (red) shift of the absorption maxima. nih.gov
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. While simple phenyl sulfoxides are not typically strongly fluorescent, derivatives with extended conjugated systems may exhibit fluorescence. The study of the fluorescence properties of such derivatives can provide insights into their excited state dynamics. researchgate.netmdpi.com
X-ray Diffraction Studies for Solid-State Structure
The crystal structure of 2-(2-nitrophenylsulfinyl)acetonitrile was determined by single-crystal X-ray diffraction. The analysis revealed that the compound crystallizes in the orthorhombic space group P212121. The unit cell parameters and other crystallographic data are summarized in the table below.
Table 1: Crystal Data and Structure Refinement for 2-(2-Nitrophenylsulfinyl)acetonitrile
| Parameter | Value |
|---|---|
| Empirical Formula | C₈H₆N₂O₃S |
| Formula Weight | 210.21 |
| Temperature | 295 K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.663(2) Å, b = 8.524(3) Å, c = 18.256(7) Å |
| Volume | 881.3(6) ų |
| Z | 4 |
| Density (calculated) | 1.584 Mg/m³ |
| Absorption Coefficient | 0.35 mm⁻¹ |
| F(000) | 432 |
In the solid state, the molecule adopts a conformation where the nitro group is nearly coplanar with the benzene (B151609) ring, with a dihedral angle of 6.76 (9)°. The sum of the bond angles around the sulfur atom is 308.1°, which is characteristic of a pyramidal geometry at the sulfinyl sulfur. The crystal packing is stabilized by intermolecular C—H···O hydrogen bonds, which link the molecules into sheets parallel to the (010) plane. The crystal studied was identified as a racemic twin.
Integration of Spectroscopic Data for Mechanistic Elucidation
The elucidation of reaction mechanisms is a cornerstone of chemical research, providing the knowledge needed to control reaction outcomes and design new synthetic methodologies. The integration of various spectroscopic techniques, particularly nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, often in real-time, is a powerful strategy for understanding the intricate steps of a chemical transformation.
For reactions involving acetonitrile, (phenylsulfinyl)-, and its derivatives, a combination of spectroscopic methods would be essential to probe the transient intermediates and determine the kinetics of the reaction. In-situ monitoring techniques, such as ReactIR (in-situ IR) and rapid-injection NMR, allow for the observation of reactive species that may not be detectable by conventional offline analysis. mt.comrsc.org
A key aspect of the reactivity of α-sulfinyl nitriles is the acidity of the α-proton, which can be removed by a base to form a stabilized carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions. The progress of such a reaction could be monitored by:
¹H NMR Spectroscopy: The disappearance of the signal corresponding to the α-proton and the appearance of new signals for the product can be tracked over time to determine reaction kinetics. Changes in the chemical shifts of the phenyl protons can provide information about the electronic changes at the sulfur center.
¹³C NMR Spectroscopy: Monitoring the chemical shifts of the carbon atoms of the nitrile and the α-carbon would provide insight into the changes in hybridization and electronic environment during the reaction.
IR Spectroscopy: The characteristic stretching frequency of the nitrile group (C≡N) is sensitive to its electronic environment. Changes in the position and intensity of this band can be used to follow the course of a reaction. For instance, the formation of an intermediate may lead to a shift in the nitrile absorption band. mt.com
Mass Spectrometry: This technique can be used to identify the molecular weights of intermediates and products, helping to piece together the reaction pathway.
A plausible reaction mechanism for the alkylation of acetonitrile, (phenylsulfinyl)- involves the initial deprotonation at the α-carbon, followed by nucleophilic attack of the resulting carbanion on an electrophile. Spectroscopic monitoring would be crucial to confirm this pathway and rule out alternative mechanisms. For example, the detection of the carbanion intermediate, even at low concentrations, would provide strong evidence for the proposed mechanism.
Furthermore, the sulfinyl group itself can participate in reactions, such as the Pummerer rearrangement or oxidation to the corresponding sulfone. The integration of spectroscopic data would be vital to distinguish between reactions occurring at the α-carbon and those involving the sulfur center. For instance, in a Pummerer-type reaction, the formation of a thionium (B1214772) ion intermediate could be inferred from changes in the NMR and IR spectra, followed by its trapping by a nucleophile.
Computational and Theoretical Investigations of Acetonitrile, Phenylsulfinyl
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide information on electron distribution, orbital energies, and molecular properties. For organosulfur compounds like Acetonitrile (B52724), (phenylsulfinyl)-, these calculations are crucial for understanding the influence of the sulfinyl and nitrile groups on the phenyl ring and the adjacent methylene (B1212753) bridge.
Density Functional Theory (DFT) has become a primary tool for computational chemistry due to its balance of accuracy and computational cost. nih.gov DFT methods are used to determine the electronic ground state of a molecule, optimizing its geometry and calculating various electronic properties. nih.gov For the related compound Acetonitrile, (phenylsulfonyl)-, the molecular structure consists of a phenyl ring attached to a sulfonyl group (SO2), which is in turn bonded to a methylene group (-CH2-) and a nitrile group (-C≡N). The sulfonyl and nitrile functionalities are strong electron-withdrawing groups, which significantly influence the molecule's electronic configuration and reactivity.
DFT calculations can elucidate this influence by computing key electronic descriptors. These descriptors help in quantifying the molecule's reactivity and stability. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net Other calculated properties include ionization potential (IP), electron affinity (EA), electronegativity (χ), and global hardness (η), which provide a comprehensive picture of the molecule's electronic character. nih.govorientjchem.org
Table 1: Illustrative Electronic Properties of a Phenylsulfinyl/Sulfonyl System Calculated via DFT
| Property | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 4.5 |
| Ionization Potential (IP) | Energy required to remove an electron | 6.0 to 7.5 |
| Electron Affinity (EA) | Energy released when an electron is added | 2.5 to 3.5 |
| Electronegativity (χ) | Tendency to attract electrons | 4.25 to 5.5 |
| Global Hardness (η) | Resistance to change in electron distribution | 1.5 to 2.25 |
Note: These values are illustrative and based on typical ranges for similar organic molecules studied with DFT methods like B3LYP/6-311++G. nih.govresearchgate.net
Ab initio molecular orbital methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. dtic.mil These "first-principles" methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous mathematical approximation of the molecular system. dtic.milwayne.edu While computationally more intensive than DFT, they are valuable for benchmarking and for systems where DFT may be less reliable.
These calculations can be used to optimize molecular geometries and predict a wide range of properties. dtic.mil For Acetonitrile, (phenylsulfinyl)-, ab initio methods could be employed to:
Determine a highly accurate molecular structure.
Calculate vibrational frequencies to aid in the interpretation of infrared (IR) and Raman spectra.
Investigate the nature of the frontier molecular orbitals (HOMO and LUMO) to understand the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net
Conformational Analysis and Stereochemical Predictions
The three-dimensional structure of Acetonitrile, (phenylsulfinyl)- is not rigid. Rotation around the single bonds, particularly the C-S and C-C bonds, gives rise to different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers between them.
Computational methods are exceptionally well-suited for this task. By systematically rotating bonds and calculating the potential energy at each step, a potential energy surface can be mapped. For instance, a theoretical conformational analysis on related phosphine (B1218219) chalcogenides using the MP2/6-311G** level of theory successfully identified the equilibrium mixture of two primary conformers. nih.gov Similarly, DFT calculations on a larger molecule containing a bis(phenylsulfonyl)pentiptycene linker determined that a "folded" conformation was significantly more stable (by 18.8 kcal/mol) than an "extended" one. acs.org
For Acetonitrile, (phenylsulfinyl)-, the key dihedral angles to consider would be:
The rotation of the phenyl group relative to the C-S-C plane.
The rotation around the S-CH₂ bond.
The chirality at the sulfur atom in the sulfinyl group adds another layer of stereochemical complexity, leading to enantiomers that can have different biological activities and chemical reactivities. Computational models can predict the relative stabilities of these different stereoisomers.
Reaction Pathway Modeling and Transition State Analysis
Understanding how a molecule reacts is a central theme in chemistry. Computational modeling can map out the entire energy landscape of a chemical reaction, from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's activation energy and, consequently, its rate.
For reactions involving Acetonitrile, (phenylsulfinyl)- or its analogs, DFT calculations can be used to model the reaction pathways. For example, a study on the reaction between anilines and 2-formylbenzonitrile in acetonitrile solvent used DFT to propose detailed reaction pathways, calculating the Gibbs free energy of activation (ΔG‡) and reaction (ΔG°). researchgate.net In another example, the aminolysis of Acetonitrile, (phenylsulfonyl)- derivatives was investigated, with computational evidence pointing toward an SN2 or addition-elimination mechanism, supported by negative activation entropy values. Such studies provide a molecular-level picture of bond-breaking and bond-forming events that is often inaccessible through experiment alone.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. Quantum chemical calculations can provide predictions for:
NMR Spectroscopy: Chemical shifts (δ) and spin-spin coupling constants (J) can be calculated. Comparing these predicted values with experimental data helps in assigning signals to specific nuclei. Theoretical calculations of coupling constants in phosphine chalcogenides have been shown to have a marked dependence on the molecule's stereochemistry. nih.gov
Vibrational Spectroscopy (IR/Raman): Vibrational frequencies and intensities can be computed. These calculations help in assigning specific absorption bands in an IR or Raman spectrum to particular vibrational modes of the molecule (e.g., C≡N stretch, S=O stretch, C-H bend). acs.org
Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (δ) for Acetonitrile, (phenylsulfinyl)-
| Atom/Group | Predicted δ (ppm) (Calculated) | Experimental δ (ppm) (Hypothetical) |
| Methylene Protons (-CH₂-) | 3.8 - 4.2 | 4.05 |
| Methylene Carbon (-CH₂-) | 55 - 60 | 58.2 |
| Nitrile Carbon (-CN) | 115 - 120 | 117.5 |
| Phenyl Carbons (ortho) | 125 - 129 | 127.8 |
| Phenyl Carbons (meta) | 129 - 132 | 130.5 |
| Phenyl Carbons (para) | 133 - 136 | 134.1 |
Note: Predicted values are typical ranges obtained from DFT calculations (e.g., using GIAO method) for similar structures. Experimental values are hypothetical for illustrative purposes.
Molecular Dynamics Simulations in Reaction Media
While quantum mechanics is ideal for studying the electronic details of a single molecule or a small cluster, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in solution. MD simulations treat atoms as classical particles and use a force field to describe the interactions between them. mdpi.com
For Acetonitrile, (phenylsulfinyl)-, MD simulations could be used to investigate its behavior in a solvent, such as acetonitrile or water. nih.gov Such simulations can provide insights into:
Solvation Structure: How solvent molecules arrange themselves around the solute molecule. researchgate.net
Translational Diffusion: How the molecule moves through the solvent, which is important for understanding reaction kinetics in solution. mdpi.com
Conformational Dynamics: How the molecule samples different conformations over time in a realistic liquid environment.
Although specific MD simulations focusing on Acetonitrile, (phenylsulfinyl)- as the solute are not widely reported, the methodology is well-established. Studies of other solutes in acetonitrile have provided detailed information on solvent reorganization and interaction dynamics, demonstrating the power of MD to bridge the gap between single-molecule quantum calculations and macroscopic solution behavior. researchgate.netscilit.com
Derivatization Strategies and Analytical Methodologies for Acetonitrile, Phenylsulfinyl
Pre-column and Post-column Derivatization for Enhanced Detection
Derivatization, the chemical modification of an analyte, is a powerful strategy to improve analytical sensitivity and selectivity. pickeringlabs.comchromatographytoday.com This can be performed either before the sample is injected into the chromatography system (pre-column) or after the components have been separated on the column but before they reach the detector (post-column). chromatographytoday.comwelch-us.com
Pre-column Derivatization
In pre-column derivatization, Acetonitrile (B52724), (phenylsulfinyl)- is reacted with a labeling reagent prior to chromatographic analysis. shimadzu.com A primary advantage of this approach is that any excess reagent or by-products can often be removed before injection or separated from the derivatized analyte during the chromatographic run. This technique is versatile and widely used because it can be adapted to various detectors. shimadzu.com
For a compound like Acetonitrile, (phenylsulfinyl)-, which lacks a native fluorescent group, derivatization with a fluorescent tag is a common strategy to significantly enhance detection sensitivity. Reagents such as fluorescamine (B152294) can react with primary or secondary amines, but for a sulfoxide (B87167), derivatization would likely target the active hydrogen on the α-carbon. nih.govresearchgate.net For instance, a base-catalyzed reaction could facilitate the coupling of a fluorescent moiety. While specific reagents for Acetonitrile, (phenylsulfinyl)- are not widely documented, methodologies for other weakly absorbing or non-fluorescent compounds provide a framework. For example, the derivatization of thiols with ethacrynic acid or sulfonyl chlorides like coumarin-6-sulfonyl chloride with phenols introduces highly fluorescent tags, a principle applicable to compounds with reactive sites. oup.comacademicjournals.org
Post-column Derivatization
Post-column derivatization (PCD) occurs after the analyte has been separated by HPLC. pickeringlabs.com The column effluent is mixed with a reagent in a reaction coil, and the resulting product flows to the detector. pickeringlabs.com This method is advantageous because it avoids the potential for multiple derivative products from a single analyte and does not subject the derivative to the chromatographic separation, which is beneficial for less stable derivatives. chromatographytoday.com
A potential PCD strategy for Acetonitrile, (phenylsulfinyl)- could involve its reduction to the corresponding sulfide (B99878), followed by reaction with a reagent that is specific for sulfides. Another approach is to use a reaction that generates a colored or fluorescent product. For example, some post-column systems use reagents that react with specific functional groups to produce easily detectable products, enhancing both sensitivity and selectivity. pickeringlabs.com The key requirements for PCD are rapid and complete reactions to minimize band broadening that can degrade the resolution achieved on the column. pickeringlabs.com Innovations like Active Flow Technology (AFT) columns can improve mixing efficiency and reduce the dead volume associated with reaction loops, thereby preserving chromatographic resolution. chromatographytoday.comnih.gov
| Derivatization Approach | Objective | Applicable Reagents (Examples for relevant functional groups) | Key Considerations |
| Pre-column | Enhance UV or Fluorescence Detection | Fluorescamine, Dansyl Chloride, Coumarin-6-sulfonyl chloride shimadzu.comoup.com | Reaction must be complete; excess reagent may interfere with chromatography. research-solution.com |
| Post-column | Enhance UV or Fluorescence Detection | O-phthalaldehyde (OPA), Ninhydrin (for related amine derivatives) pickeringlabs.com | Reaction must be rapid and complete to prevent peak broadening; requires additional hardware (pumps, reactor). pickeringlabs.comchromatographytoday.com |
| Pre-column (Chiral) | Separate Enantiomers | Chiral derivatizing agents (e.g., (S)-(+)-1-(1-naphthyl)ethyl isocyanate) | Formation of diastereomers allows separation on achiral columns. |
Derivatization for Chromatographic Separation Optimization
Beyond enhancing detection, derivatization can be employed to optimize the chromatographic separation itself. This is particularly relevant for improving resolution, altering retention times, and enabling the separation of enantiomers. researchgate.netlibretexts.org
For Acetonitrile, (phenylsulfinyl)-, a chiral molecule, the primary goal of separation optimization is often to resolve its (R) and (S) enantiomers. This can be achieved in two main ways: indirect separation via derivatization with a chiral agent or direct separation on a chiral stationary phase (CSP).
In the indirect method, the enantiomeric mixture is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction creates a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral HPLC column, such as a C18 column.
Alternatively, direct separation on a CSP is a common and effective method for resolving chiral sulfoxides. nih.govmdpi.commdpi.com Polysaccharide-based CSPs are particularly effective for this class of compounds. mdpi.com While this method does not involve derivatization of the analyte itself, the principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral phase, which governs the separation. sigmaaldrich.com The choice of mobile phase, often a mixture of an alcohol and a hydrocarbon like hexane (B92381) or ethanol (B145695), is critical for achieving optimal resolution. mdpi.com In some cases, acetonitrile-based mobile phases have been found to be less effective for separating sulfoxide enantiomers on these types of columns. nih.gov
Derivatization can also be used to modify the polarity of Acetonitrile, (phenylsulfinyl)- to improve its retention characteristics on a reversed-phase column. By adding a more non-polar group, its retention time can be increased, potentially improving its resolution from other components in a complex mixture. libretexts.org
| Optimization Goal | Derivatization Strategy | Typical Chromatographic System | Expected Outcome |
| Enantiomeric Resolution | Reaction with a Chiral Derivatizing Agent (CDA) | Reversed-Phase HPLC (e.g., C18 column) | Formation of two separable diastereomers. |
| Improved Retention/Resolution | Acylation or Alkylation of active methylene (B1212753) group | Reversed-Phase HPLC | Increased hydrophobicity, leading to longer retention and potentially better separation from polar interferences. libretexts.org |
| Improved Volatility for GC | Silylation (e.g., with BSTFA) | Gas Chromatography (GC) | Formation of a more volatile and thermally stable derivative suitable for GC analysis. libretexts.orgsigmaaldrich.com |
Characterization of Derivatized Products by Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for confirming the identity of derivatized products. researchgate.net When coupled with a separation technique like HPLC or GC, it provides both retention time and mass-to-charge (m/z) data, offering a high degree of confidence in compound identification.
Following the derivatization of Acetonitrile, (phenylsulfinyl)-, the resulting product would be introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) can determine the accurate mass of the derivatized molecule, allowing for the calculation of its elemental formula. This confirms that the derivatization reaction has occurred and that the added mass corresponds to the expected derivatizing agent. For example, derivatization of a carbonyl group with methoxyamine hydrochloride (MOX) results in a mass increase of 29 Da for each carbonyl. nih.gov
Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting the derivatized molecule and analyzing the resulting product ions. The fragmentation pattern is often characteristic of the parent molecule and the derivatizing group. mdpi.comnih.gov By comparing the fragmentation of the derivatized and underivatized compound, one can deduce the site of derivatization. For instance, if derivatization occurs at the active methylene position, fragments containing this part of the molecule will show a corresponding mass shift. The knowledge of fragmentation pathways for specific classes of compounds, such as fentanyl derivatives or sulfated steroids, is crucial for identifying new or modified structures. nih.govnih.gov
| Analytical Technique | Information Gained | Application to Derivatized Acetonitrile, (phenylsulfinyl)- |
| LC-MS (Single Quadrupole) | Molecular Weight Confirmation | Provides the m/z of the derivatized product, confirming the success of the reaction. |
| LC-HRMS (e.g., QTOF, Orbitrap) | Accurate Mass and Elemental Formula | Confirms the exact mass of the derivative, allowing for unambiguous formula determination. nih.gov |
| LC-MS/MS (Tandem MS) | Structural Elucidation via Fragmentation | Reveals characteristic fragment ions, confirming the structure of the derivative and the site of modification. mdpi.com |
| GC-MS | Molecular Weight and Fragmentation (for volatile derivatives) | After derivatization to increase volatility (e.g., silylation), provides mass spectra for identification and library matching. researchgate.netresearchgate.net |
Microscale and High-Throughput Derivatization Techniques
In fields like drug discovery and metabolomics, there is a growing need to analyze a large number of samples quickly and efficiently. epfl.chbmglabtech.com This has driven the development of microscale and high-throughput derivatization techniques.
High-Throughput Screening (HTS)
High-throughput screening involves the use of robotics, liquid handling devices, and microtiter plates (e.g., 96- or 384-well plates) to perform many reactions in parallel. epfl.chnih.gov For sulfoxides, HTS methods have been developed to screen for biocatalytic activity. nih.govnih.gov These methods often rely on colorimetric or fluorescence-based assays that can be read quickly by a plate reader. nih.gov For example, one method is based on the reduction of sulfoxides to sulfides, coupled with the release and measurement of iodine. nih.govnih.gov Such a platform could be adapted for the high-throughput derivatization of Acetonitrile, (phenylsulfinyl)- by reacting it with a suitable agent in a microplate format prior to automated injection into an LC-MS system.
Microfluidics and Miniaturization
Microfluidic "lab-on-a-chip" systems offer significant advantages for derivatization, including reduced consumption of reagents and samples, faster reaction times due to enhanced mixing, and the potential for full automation. oup.comrsc.orgmdpi.com A microfluidic chip can be designed to mix the analyte stream (e.g., from a microdialysis probe) with a derivatizing reagent on-line, immediately before analysis. rsc.org This approach has been successfully used for the benzoyl chloride derivatization of neurochemicals, which improves their chromatographic retention and ionization efficiency. rsc.org Similarly, a microfluidic reactor has been used for the pre-column derivatization of phenols with a fluorescent tag, enhancing sensitivity. oup.com Such a system could be designed for Acetonitrile, (phenylsulfinyl)-, allowing for rapid, automated, and highly efficient online derivatization coupled directly to an HPLC-MS system. einpresswire.com
Future Research Directions and Emerging Applications of Acetonitrile, Phenylsulfinyl
Exploration of New Synthetic Utilities
While Acetonitrile (B52724), (phenylsulfinyl)- is a known precursor for various heterocyclic compounds, current research is focused on harnessing its unique reactivity for novel transformations. A significant area of future exploration lies in its application in sophisticated olefination reactions and the synthesis of complex scaffolds.
One major avenue is the expansion of its use in the Julia-Kocienski olefination . This reaction is a powerful tool for the stereoselective formation of alkenes, which are fundamental building blocks in countless natural products and pharmaceutical agents. The reaction typically involves the addition of a sulfone carbanion to an aldehyde or ketone. organic-chemistry.orgyoutube.com The resulting β-alkoxy sulfone intermediate undergoes a rearrangement and elimination sequence to furnish the alkene. youtube.com While the classic Julia reaction often involves phenyl sulfones, the related (phenylsulfinyl)acetonitrile offers a pathway to α,β-unsaturated nitriles, which are valuable intermediates themselves. Future work will likely focus on developing asymmetric variants of this reaction and applying it to the synthesis of complex, biologically active molecules. For instance, the synthesis of pyrano[3,2-b]pyran-4(8H)-one derivatives has been achieved through a one-pot, three-component reaction involving the related benzenesulfonylacetonitrile, demonstrating the potential for building complex heterocyclic systems. researchgate.net
Another emerging application is in palladium-catalyzed reactions for the construction of nitrogen-containing heterocycles. A recently developed method for synthesizing 2-sulfenylindoles utilizes a palladium(0)-catalyzed thiolative annulation of ynamides, where a dialkylsulfide acts as the nucleophile. acs.org The proposed mechanism involves the formation of a palladacycle intermediate. acs.org Extending this type of catalysis to reactions involving Acetonitrile, (phenylsulfinyl)- could provide direct access to a new range of functionalized indole (B1671886) derivatives and other related heterocycles.
The table below summarizes potential areas for the exploration of new synthetic utilities.
| Research Area | Potential Application of Acetonitrile, (phenylsulfinyl)- | Target Molecules |
| Asymmetric Olefinations | Development of chiral variants of the Julia-Kocienski reaction. | Chiral unsaturated nitriles, complex natural products. |
| Multi-Component Reactions | Use as a key building block in one-pot syntheses. | Highly substituted heterocyclic scaffolds, pyran derivatives. researchgate.net |
| Transition-Metal Catalysis | Annulation and cross-coupling reactions. | Functionalized indoles, quinolines, and other N-heterocycles. acs.org |
| Photoredox Catalysis | Radical-mediated transformations. | Novel C-C and C-heteroatom bond formations. |
Development of Catalyst-Free or Green Synthetic Routes
In line with the principles of green chemistry, a significant research effort is being directed towards developing more environmentally benign synthetic methods that minimize waste and avoid the use of toxic reagents and catalysts.
Future research will likely focus on catalyst- and solvent-free conditions . For example, hydrosulfonylation reactions of alkenes have been achieved under visible light irradiation without any photocatalyst or additive. researchgate.net Applying such conditions to reactions with Acetonitrile, (phenylsulfinyl)- could lead to highly efficient and sustainable methods for producing sulfonyl-containing compounds. The development of heterogeneous photocatalytic systems, such as those using recyclable K-modified carbon nitride, for reactions involving acetonitrile points towards a greener pathway for synthesizing nitrogenous heterocyclic compounds like indolines and oxindoles. beilstein-journals.org
The use of water as a reaction medium is another key area of green chemistry. While many organic reactions are performed in anhydrous solvents, conducting them in water offers significant environmental and economic benefits. Research into the reactivity of hydrophobic solutes in acetonitrile-water mixtures shows that the solvent microstructure can tune reaction pathways, suggesting that water could be used to control selectivity in reactions involving Acetonitrile, (phenylsulfinyl)-. nih.gov The successful synthesis of optically active β-hydroxy sulfones has been demonstrated in an aqueous medium using biocatalysts, highlighting the potential for green, enzymatic approaches. researchgate.net
The table below outlines potential green synthetic routes for future development.
| Green Chemistry Approach | Specific Goal for Acetonitrile, (phenylsulfinyl)- | Potential Benefits |
| Catalyst-Free Reactions | Development of light- or heat-induced reactions without metal catalysts. | Reduced cost, simplified purification, avoidance of toxic metal waste. researchgate.net |
| Aqueous Media Synthesis | Performing reactions in water or water-acetonitrile mixtures. | Reduced use of volatile organic compounds (VOCs), potential for unique reactivity. researchgate.netnih.gov |
| Recyclable Catalysts | Employing solid-supported catalysts like nano-silica sulfuric acid. | Ease of catalyst separation and reuse, reduced waste. researchgate.net |
| Solvent-Free Conditions | Performing reactions in neat conditions, often with microwave or grinding. | Elimination of solvent waste, potential for faster reaction rates. |
Advanced Mechanistic Insights
A deeper understanding of the reaction mechanisms governing the transformations of Acetonitrile, (phenylsulfinyl)- is crucial for optimizing existing methods and designing new reactions. Future research will employ a combination of experimental and computational techniques to elucidate these mechanisms.
Key to the reactivity of Acetonitrile, (phenylsulfinyl)- is the stability and reactivity of the carbanion formed upon deprotonation. Advanced spectroscopic and computational studies will be used to probe the structure and charge distribution of this intermediate. DFT calculations on the related phenylmalononitrile carbanion, for instance, have shown significant structural changes upon its formation, with the negative charge being delocalized over the cyano groups and the phenyl ring. researchgate.net Similar studies on the Acetonitrile, (phenylsulfinyl)- carbanion will provide crucial data on its nucleophilicity and stereochemical preferences.
The mechanism of the Julia-Kocienski olefination is another area of active investigation. The process involves several key steps, including the initial addition of the sulfonyl carbanion to a carbonyl, formation of a β-alkoxy sulfone, and a fragmentation process often involving a Smiles rearrangement. youtube.com Understanding the factors that control the stereochemistry of the initial addition and the subsequent elimination is critical for achieving high E/Z selectivity in the final alkene product. organic-chemistry.org
Experimental mechanistic investigations, such as kinetic studies, isotope labeling, and the isolation and characterization of intermediates, will continue to be vital. For example, mechanistic investigations of the Mannich reaction have helped to elucidate the formation of various products and by-products, leading to optimized reaction conditions. researchgate.net
Integration with Flow Chemistry and Automation
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better process control, enhanced heat and mass transfer, and easier scalability. nih.govmdpi.com The integration of Acetonitrile, (phenylsulfinyl)- into automated flow synthesis platforms represents a significant direction for future research, particularly for applications in the pharmaceutical industry.
Multi-step syntheses of active pharmaceutical ingredients (APIs) are increasingly being performed in continuous flow systems, often telescoping several reaction steps without the need for intermediate isolation and purification. nih.govnih.gov Reactions involving hazardous or unstable intermediates, which are often challenging in batch, can be handled more safely in flow reactors due to the small reaction volumes at any given time. nih.gov Given that reactions with Acetonitrile, (phenylsulfinyl)- can involve strong bases and reactive intermediates, translating these processes to a flow environment is a logical next step to improve safety and efficiency.
Automated flow systems, coupled with in-line analytical techniques, allow for rapid reaction optimization. almacgroup.com Parameters such as temperature, pressure, residence time, and stoichiometry can be systematically varied to quickly identify the optimal conditions for a given transformation. This high-throughput experimentation approach will be invaluable for exploring the full synthetic potential of Acetonitrile, (phenylsulfinyl)- and developing robust protocols for its use in large-scale manufacturing.
| Flow Chemistry Aspect | Future Application with Acetonitrile, (phenylsulfinyl)- | Expected Advantages |
| Process Intensification | Development of high-temperature and high-pressure flow protocols. | Faster reaction rates, improved yields, smaller reactor footprint. |
| Multi-step Synthesis | Integration into telescoped sequences for API synthesis. | Reduced manual handling, shorter overall synthesis time, less waste. nih.gov |
| Automated Optimization | Use of self-optimizing flow reactors for rapid process development. | Efficient identification of optimal reaction conditions, data-rich experimentation. |
| Safety Enhancement | Handling of reactions with strong bases or unstable intermediates. | Minimized risk due to small reactor volumes, better temperature control. |
Computational Design of Novel Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. pku.edu.cn In the context of Acetonitrile, (phenylsulfinyl)-, computational modeling will play a pivotal role in designing new reactions and catalysts.
DFT calculations can be used to model the transition states of potential reactions, providing insights into activation energies and reaction pathways. acs.org This allows researchers to screen for feasible reactions in silico before committing to laboratory experiments. For example, by calculating the energy barriers for different potential cyclization reactions involving the Acetonitrile, (phenylsulfinyl)- carbanion, new routes to novel heterocyclic systems could be identified.
Furthermore, computational methods can aid in the design of catalysts for reactions involving this reagent. By modeling the interaction of the substrate with different catalyst scaffolds, it is possible to design catalysts that promote a desired transformation with high selectivity. This approach is particularly relevant for developing asymmetric reactions, where the catalyst must effectively control the stereochemical outcome.
Finally, computational studies can elucidate the role of the solvent in modulating reactivity. acs.org By modeling reactions in different solvent environments, researchers can understand how solvent polarity and specific solvent-solute interactions influence reaction rates and selectivity, guiding the choice of the optimal reaction medium.
Q & A
Q. What are the recommended synthetic routes for (phenylsulfinyl)acetonitrile, and what analytical techniques are critical for confirming its purity and structural integrity?
Answer: Synthesis typically involves the oxidation of phenylthioacetonitrile using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to introduce the sulfinyl group. Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the sulfinyl group's presence and structural configuration via characteristic chemical shifts (e.g., sulfinyl protons at δ 2.5–3.5 ppm).
- Infrared Spectroscopy (IR) : Identification of the C≡N stretch (~2250 cm⁻¹) and sulfinyl S=O stretch (~1030–1060 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC) : Charged aerosol detection (CAD) improves sensitivity for non-UV-absorbing compounds, as demonstrated in separations of sucrose caprate regioisomers .
Q. How should researchers optimize chromatographic conditions for separating (phenylsulfinyl)acetonitrile from complex reaction mixtures?
Answer:
- Factorial Design : Use a two-level full factorial design to optimize variables such as mobile phase composition (e.g., acetonitrile/water ratios), column temperature, and flow rate. Central composite designs help identify robust conditions while minimizing experimental runs .
- Mobile Phase Alternatives : Ethanol can replace acetonitrile in reversed-phase HPLC to reduce toxicity and improve selectivity for polar analytes like anthocyanins, though retention times may vary .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for (phenylsulfinyl)acetonitrile in mixed solvent systems?
Answer: Discrepancies often arise from phase separation under specific conditions. Systematic evaluation includes:
- Salt-Out Extraction : Adding salts (e.g., NaCl) to acetonitrile-water mixtures induces phase separation, altering solubility profiles .
- Temperature Modulation : Lowering temperature to 0–6°C may precipitate the compound, as seen in phase separation studies of acetonitrile derivatives .
- Solvent-Induced Phase Change : Introduce immiscible solvents (e.g., dichloromethane) to partition (phenylsulfinyl)acetonitrile into the organic layer .
Q. What strategies mitigate co-elution issues in HPLC analysis of (phenylsulfinyl)acetonitrile with structurally similar byproducts?
Answer:
- Gradient Elution Optimization : Step-down gradients improve resolution of closely eluting peaks, as validated in the separation of phosphonodipeptide prodrugs .
- Alternative Detection Methods : Charged aerosol detection (CAD) enhances sensitivity for non-chromophoric compounds, reducing reliance on UV absorption .
- Column Chemistry : Use phenyl-hexyl or pentafluorophenyl (PFP) columns to exploit π-π interactions with the phenylsulfinyl group, improving selectivity .
Q. How can Quality by Design (QbD) principles be applied to validate analytical methods for (phenylsulfinyl)acetonitrile in pharmaceutical research?
Answer:
- Design Space Development : Define critical method parameters (e.g., flow rate, acetonitrile concentration) using response surface methodology. Hypercube simulations predict failure probabilities (α = 0.05) to ensure robustness .
- Robustness Testing : Evaluate factors like pH (±0.2 units) and column temperature (±5°C) via factorial designs, as applied in radiopharmaceutical analyses .
Data Contradiction Analysis
Q. How should conflicting reactivity data for (phenylsulfinyl)acetonitrile in nucleophilic substitution reactions be addressed?
Answer:
- Reaction Condition Screening : Test solvent polarity (e.g., DMF vs. acetonitrile) and base strength (e.g., K₂CO₃ vs. DBU) to identify optimal parameters.
- Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to resolve discrepancies between reported rates. For example, acetonitrile’s dielectric constant (ε = 37.5) may accelerate reactions compared to less polar solvents .
Tables for Key Experimental Parameters
| Parameter | Optimal Range | Source |
|---|---|---|
| HPLC Mobile Phase (Acetonitrile) | 56–72% (v/v) in water | |
| Phase Separation Temperature | 0–6°C | |
| Factorial Design Variables | Flow rate, solvent composition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
